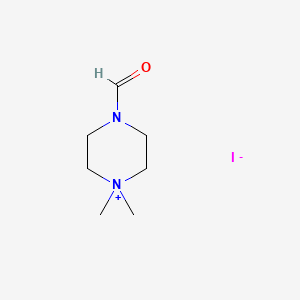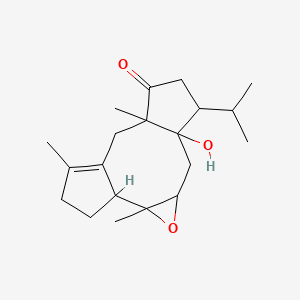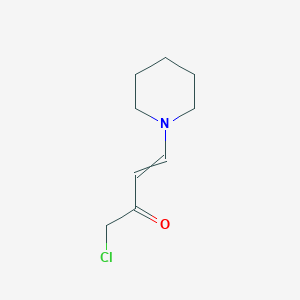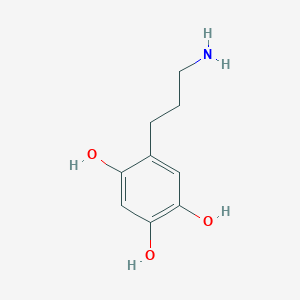
5-(3-Aminopropyl)benzene-1,2,4-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Aminopropyl)benzene-1,2,4-triol is an organic compound that belongs to the class of aromatic compounds known as benzenetriols. This compound features a benzene ring substituted with three hydroxyl groups and an aminopropyl group. It is structurally related to other benzenetriols, such as hydroxyquinol and pyrogallol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminopropyl)benzene-1,2,4-triol can be achieved through several methods. One common approach involves the nitration of benzene followed by reduction and subsequent substitution reactions. For instance, starting with benzene, a nitration reaction can introduce nitro groups, which are then reduced to amines.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
5-(3-Aminopropyl)benzene-1,2,4-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or catalytic hydrogenation.
Substitution reagents: Such as halogens or sulfonic acids.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted aromatic compounds .
Scientific Research Applications
5-(3-Aminopropyl)benzene-1,2,4-triol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties against bacteria such as Xanthomonas citri.
Medicine: Investigated for its potential therapeutic effects, including its role as an antioxidant.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 5-(3-Aminopropyl)benzene-1,2,4-triol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to be due to its ability to limit the availability of iron to bacterial cells, thereby inhibiting their growth . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
5-(3-Aminopropyl)benzene-1,2,4-triol can be compared to other similar compounds such as:
Hydroxyquinol (1,2,4-benzenetriol): Similar in structure but lacks the aminopropyl group.
Pyrogallol (1,2,3-benzenetriol): Another isomer with hydroxyl groups in different positions.
The uniqueness of this compound lies in its aminopropyl group, which imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
90304-38-4 |
|---|---|
Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.20 g/mol |
IUPAC Name |
5-(3-aminopropyl)benzene-1,2,4-triol |
InChI |
InChI=1S/C9H13NO3/c10-3-1-2-6-4-8(12)9(13)5-7(6)11/h4-5,11-13H,1-3,10H2 |
InChI Key |
MRZZHFSRXTYAHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)O)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


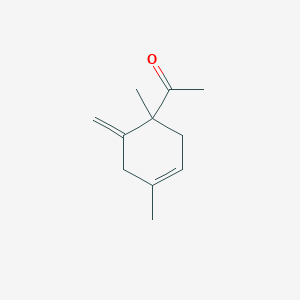
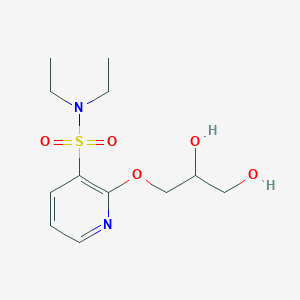
![N-[2-(Methylamino)cyclohexylidene]hydroxylamine](/img/structure/B14364617.png)
![[1-(Benzenesulfonyl)-3-methyl-3-nitrobutan-2-yl]benzene](/img/structure/B14364625.png)
![N-[4-(Benzylamino)-2,5-diethoxyphenyl]-3-oxobutanamide](/img/structure/B14364629.png)
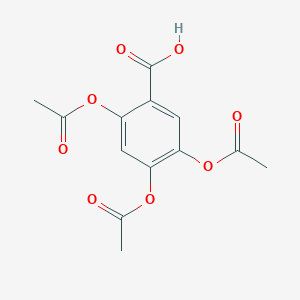
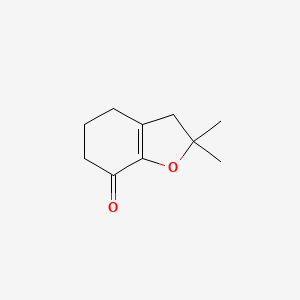
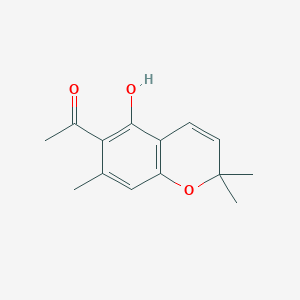
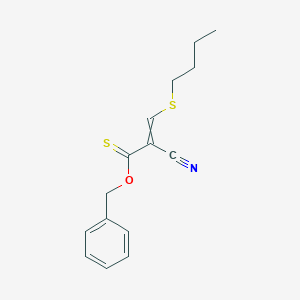
![N-(1-Methylpyrrolidin-2-ylidene)-N'-[2-(naphthalen-1-yl)ethenyl]urea](/img/structure/B14364680.png)
![Benzene, 1-nitro-2-[2-(4-nitrophenyl)ethyl]-](/img/structure/B14364684.png)
